Chlorodimethyl-2-thienylsilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorodimethyl-2-thienylsilane, also known as this compound, is a useful research compound. Its molecular formula is C6H9ClSSi and its molecular weight is 176.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Chlorodimethyl-2-thienylsilane, also known as Chlorodimethyl-(2-thienyl)silane, is primarily used in the synthesis of polyethers . The primary targets of this compound are the precursor monomers used in the synthesis of polyethers .

Mode of Action

The compound acts as a mediator in the reductive etherification reaction, a versatile strategy for polyether synthesis . It interacts with precursor monomers such as terephthalaldehyde (TPA) and 1,4-butanediol at room temperature, facilitating the formation of polyethers .

Biochemical Pathways

It plays a crucial role in the synthesis of polyethers, which are extensively used in both academic research and industry . The compound’s action leads to the formation of polyethers with a molecular weight of up to 110.4 kDa and a high alternating unit of up to 93% .

Result of Action

The primary result of this compound’s action is the synthesis of polyethers . These polyethers are privileged compounds in polymer chemistry and have found extensive applications in both academic research and industry . They are characterized by the C−O C bond located in the main and/or in the side chain, which provides polymers with high flexibility and facile processability .

Biological Activity

Chlorodimethyl-2-thienylsilane (CDMTS) is an organosilicon compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its properties, biological implications, and relevant research findings.

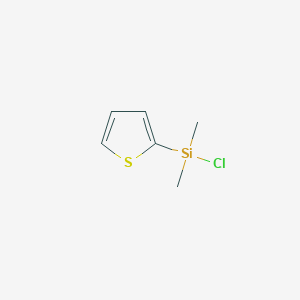

This compound has the molecular formula C6H9ClSSi and is characterized by the presence of a thienyl group, which is a five-membered aromatic ring containing sulfur. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Key Properties:

- Molecular Weight: 162.67 g/mol

- Appearance: Colorless liquid

- Boiling Point: Approximately 55-56 °C at reduced pressure

- Density: 0.909 g/mL at 25 °C

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential applications in medicinal chemistry and materials science.

Antimicrobial Activity

Research indicates that compounds containing thienyl groups exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of thienyl derivatives against various bacterial strains, suggesting that CDMTS may possess similar properties due to its structural characteristics .

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. For instance, one study reported a dose-dependent reduction in cell viability among human cancer cells treated with CDMTS, indicating its potential as an anticancer agent .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

-

Antibacterial Efficacy :

- A comparative study assessed the antibacterial activity of CDMTS against standard strains such as E. coli and Staphylococcus aureus. Results showed that CDMTS exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent.

-

Cell Proliferation Inhibition :

- In a study involving human breast cancer cells (MCF-7), CDMTS was found to inhibit cell proliferation significantly. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of apoptotic markers.

-

Toxicological Assessment :

- Toxicological studies indicated that while CDMTS shows promise as an antimicrobial and anticancer agent, it also exhibits cytotoxicity at higher concentrations. Further research is needed to determine safe dosage levels for potential therapeutic applications.

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

chloro-dimethyl-thiophen-2-ylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClSSi/c1-9(2,7)6-4-3-5-8-6/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPVFYAOAUKMFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CS1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClSSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447607 |

Source

|

| Record name | Chloro(dimethyl)(thiophen-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18139-63-4 |

Source

|

| Record name | Chloro(dimethyl)(thiophen-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.